molecular formula C15H19NO2 B1471589 (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride CAS No. 420100-59-0

(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride

Cat. No.: B1471589
CAS No.: 420100-59-0
M. Wt: 245.32 g/mol
InChI Key: ISHQWOGFBCLJEZ-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by two distinct functional groups:

  • 2-Naphthyloxyethyl group: A bulky aromatic moiety providing π-π stacking capabilities and lipophilicity.

Its synthesis likely involves alkylation of 2-(2-naphthyloxy)ethylamine with 2-methoxyethyl chloride, followed by HCl salt formation, analogous to methods described for related hydrochlorides .

Properties

CAS No.

420100-59-0

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-methoxy-N-(2-naphthalen-2-yloxyethyl)ethanamine

InChI

InChI=1S/C15H19NO2/c1-17-10-8-16-9-11-18-15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12,16H,8-11H2,1H3

InChI Key

ISHQWOGFBCLJEZ-UHFFFAOYSA-N

SMILES

COCCNCCOC1=CC2=CC=CC=C2C=C1.Cl

Canonical SMILES

COCCNCCOC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Biological Activity

Introduction

(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines ether and amine functionalities, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15_{15}H19_{19}ClN2_{2}O2_{2}
  • Molecular Weight : 284.77 g/mol
  • Functional Groups : Ether, Amine

Structural Features

FeatureDescription
Naphthyloxy GroupImparts unique pharmacological properties
Methoxyethyl GroupEnhances solubility and bioavailability
Amine FunctionalityPotential for interaction with various receptors

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the naphthalene moiety is associated with enhanced interaction with microbial membranes, leading to increased efficacy against various bacterial strains.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The structural similarity to known anticancer agents allows for the hypothesis that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets involved in cell signaling pathways. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission or immune response.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial.

Compound NameStructural FeaturesBiological Activity
(2-Methoxyethyl)[2-(2-phenoxy)ethyl]amineEther + AmineAntimicrobial
(2-Methoxyethyl)[2-(2-benzyloxy)ethyl]amineEther + AmineNeuroprotective
(2-Methoxyethyl)[2-(4-chlorophenyl)ethyl]amineEther + HalogenAnticancer

The naphthyloxy group in this compound may confer distinct pharmacological profiles compared to these similar compounds, potentially enhancing its therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives of naphthalene exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance antimicrobial potency.
    • Findings : Compounds with naphthalene rings showed higher antibacterial activity compared to those lacking this feature.
  • Anticancer Research : In vitro studies on cancer cell lines revealed that certain naphthylamines could induce apoptosis through mitochondrial pathways. This suggests a potential role for this compound in cancer therapy.
    • Findings : The compound's ability to trigger apoptotic pathways was noted, warranting further investigation into its anticancer potential.

Scientific Research Applications

Pharmaceutical Development

(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride is being investigated for its potential as a lead compound in drug development. The compound's ability to interact with various biological targets makes it a candidate for further exploration in:

  • Anticancer Agents: Its structural similarity to naphthylamines, which exhibit anticancer properties, suggests potential efficacy in cancer treatment.
  • Anti-inflammatory Drugs: The naphthalene ring may contribute to anti-inflammatory activity, making it a candidate for inflammatory disease management.

Synthesis and Derivative Formation

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

  • Reagent Selection: Careful selection of reagents is crucial for achieving high yields.
  • Reaction Conditions: Optimizing temperature, solvent, and time can enhance purity and yield.

The ability to modify the compound through synthetic routes allows for the creation of derivatives that may exhibit improved biological activity.

Understanding the biological activity of This compound is essential for its application in medicinal chemistry. Research focuses on:

  • Interaction Studies: Investigating how the compound interacts with specific biological targets can elucidate its pharmacodynamics.
  • Toxicity Assessments: Identifying potential side effects or toxicities is crucial for evaluating safety in therapeutic contexts.

Computational Methods

Computational chemistry plays a vital role in predicting the biological effects of compounds like This compound . Techniques such as molecular docking and structure-activity relationship (SAR) analysis help identify:

  • Potential Biological Targets: By comparing structural similarities with known active compounds.
  • Efficacy Predictions: Estimating the effectiveness of the compound against various diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogs:

Compound Name (Hydrochloride Salts) Molecular Formula Key Functional Groups Molecular Weight (g/mol) Potential Applications Reference
(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine C₁₅H₂₀ClNO₂ Naphthyloxy, methoxyethyl 289.78 Pharmaceutical intermediates, ligand studies
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethylamine C₁₆H₁₉F₂N₃O Difluorophenyl, pyrimidinyl, methoxyethyl 323.34 Kinase inhibitors, drug discovery
(2-Methoxyethyl)(2-methylbenzyl)amine C₁₁H₁₈ClNO Benzyl, methoxyethyl 215.72 Catalysis, ligand design
2-Methoxyamphetamine C₁₀H₁₆ClNO Methoxybenzene, amphetamine backbone 201.69 Serotonergic research
2-(2-tert-Butylphenoxy)ethylamine C₁₃H₂₂ClNO tert-Butylphenoxy, methylamine 243.78 Host-guest chemistry, steric studies

Key Comparative Insights

Aromatic Substituents
  • However, its bulkiness may reduce solubility compared to smaller aromatic analogs like 2-methoxyamphetamine ().
  • The difluorophenyl-pyrimidinyl system in introduces hydrogen-bonding and dipole interactions, making it more suited for enzyme-targeted therapies than the naphthyloxy derivative .
Methoxyethyl Chain
  • The methoxyethyl group is a common feature in all compounds except 2-methoxyamphetamine. Its ether oxygen enhances hydrophilicity and conformational flexibility, which may improve membrane permeability compared to rigid analogs like tert-butylphenoxy derivatives () .
Pharmacological Potential
  • 2-Methoxyamphetamine () exhibits serotonergic activity but lacks the naphthyloxy group, suggesting the target compound may have distinct receptor selectivity or reduced CNS penetration due to increased molecular weight .
  • The pyrimidinyl-difluorophenyl analog () is explicitly linked to atherosclerosis treatment, highlighting how electronic effects (fluorine substitution) can steer therapeutic applications .

Preparation Methods

Benzyl Imine Intermediate Route with Deprotection and Purification

  • Step 1 : Preparation of a benzyl imine intermediate by reacting suitable precursors.
  • Step 2 : Formation of N-benzyl alkenyl-2-methoxyethylamine intermediate.
  • Step 3 : Acid-catalyzed deprotection of the N-benzyl group in a benzole solution with controlled molar ratios (acid solution to intermediate ratio 1.2–2:1), performed dropwise at room temperature (0.5–3 hours).
  • Step 4 : Separation to obtain 2-methoxyethylamine hydrochloride aqueous solution.
  • Step 5 : Azeotropic dehydration of the aqueous solution with benzole solvent at 80–145°C for 10–18 hours to dryness.
  • Step 6 : Dissolution in organic solvent and treatment with alkali reagent (molar ratio alkali reagent to amine 2–5:1) at room temperature for 8–20 hours to generate free 2-methoxyethylamine.
  • Step 7 : Rectification and precipitation to collect the product cut at 82–85°C.
  • Yield and Purity : Total recovery yield 56–84%, purity >99.7%, water content <0.2%.

This method is advantageous due to high purity and relatively good yield, although it involves multiple steps including protection and deprotection.

Direct Catalytic Amination of Ethylene Glycol Monomethyl Ether

  • Process : Ethylene glycol monomethyl ether is directly aminated using a catalytic system under hydrogen atmosphere.
  • Catalysts : Mixed metal catalysts such as Cu-Ni, Cu-Ni-Al, or Cu-Ni-Co supported on alumina have been reported.
  • Reaction Conditions : Typically involves hydrogenation in the presence of ammonia and the catalyst at elevated temperatures and pressures.
  • Advantages : This method allows direct conversion of the starting ether to 2-methoxyethylamine without intermediate protection steps.
  • Catalyst Preparation : Metal nitrates such as copper(II) nitrate, nickel(II) nitrate, and cobalt nitrate are impregnated on supports and activated by heat treatment.
  • Outcomes : Efficient conversion with selectivity towards 2-methoxyethylamine, enabling scalable production.

Functionalization to (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine

After obtaining high-purity 2-methoxyethylamine, the next step involves attaching the 2-(2-naphthyloxy)ethyl moiety. Although direct detailed synthetic protocols for this specific functionalization are scarce in the provided sources, the general approach involves:

  • Nucleophilic Substitution : 2-methoxyethylamine acts as a nucleophile to react with 2-(2-naphthyloxy)ethyl halide or tosylate intermediate.
  • Reaction Conditions : Typically performed in an aprotic solvent under mild heating to facilitate substitution.
  • Purification : The crude amine product is purified by extraction and chromatography.

Formation of Hydrochloride Salt

  • Procedure : The free amine (2-methoxyethyl)[2-(2-naphthyloxy)ethyl]amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
  • Outcome : Formation of the hydrochloride salt, which is often more stable and easier to handle.
  • Isolation : The salt precipitates out or is crystallized by solvent evaporation or cooling.

Summary Table of Preparation Steps

Step Description Conditions/Details Yield/Purity/Notes
1 Preparation of 2-methoxyethylamine Benzyl imine intermediate route or catalytic amination of ethylene glycol monomethyl ether Yield 56–84%, purity >99.7% (benzyl route)
2 Functionalization with 2-(2-naphthyloxy)ethyl group Nucleophilic substitution with halide/tosylate intermediate Requires aprotic solvent, mild heating
3 Conversion to hydrochloride salt Treatment with HCl in ethanol or ether Salt formation, crystallization

Research Findings and Analysis

  • The benzyl imine intermediate route provides a highly pure 2-methoxyethylamine suitable for sensitive downstream reactions, albeit with longer processing time and multiple steps.
  • The catalytic amination method offers a more direct and potentially scalable approach, with catalyst composition and preparation being critical for selectivity and yield.
  • The functionalization step to introduce the naphthyloxy group is typically a classical nucleophilic substitution, which is well-established in organic synthesis.
  • Conversion to the hydrochloride salt improves compound stability and facilitates handling for further applications.

Q & A

Q. What are the recommended synthetic routes for (2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride?

Methodological Answer: The synthesis typically involves two key steps:

Ether Formation : React 2-naphthol with ethylene oxide or 2-chloroethanol under alkaline conditions to form 2-(2-naphthyloxy)ethanol. For example, using NaOH as a base in anhydrous THF at 60°C for 12 hours .

Amine Coupling : React the intermediate with 2-methoxyethylamine via nucleophilic substitution. A Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) may enhance coupling efficiency in polar aprotic solvents like DMF .

Hydrochloride Formation : Treat the free base with HCl gas in dry diethyl ether to precipitate the hydrochloride salt.

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica gel, eluent: 9:1 DCM/methanol).
  • Purify intermediates via column chromatography (silica gel, gradient elution).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Analytical Techniques :

TechniqueParametersPurposeReference
1H NMR 500 MHz, DMSO-d6, δ 1.5–4.5 ppm (aliphatic protons), δ 6.8–8.5 ppm (naphthyl protons)Confirm substituent connectivity and absence of unreacted intermediates
HPLC C18 column, 70:30 acetonitrile/water (0.1% TFA), UV detection at 254 nmQuantify purity (>95%) and detect impurities
Mass Spectrometry ESI+ mode, m/z calculated for C₁₅H₁₈NO₂Cl: 280.1 (M+H⁺)Verify molecular weight

Q. Validation :

  • Compare retention times and spectral data with reference standards (e.g., USP guidelines in ).

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer: Systematic Approach :

Solubility Screening : Test solubility in graded solvent systems (e.g., water, methanol, DCM) at 25°C and 60°C.

Polymorphism Analysis : Use DSC and XRPD to identify crystalline vs. amorphous forms, which influence solubility .

Co-Solvent Optimization : For biological assays, employ co-solvents (e.g., 10% DMSO in PBS) to enhance aqueous solubility without precipitation.

Q. Data Interpretation :

  • Conflicting reports may arise from polymorphic variations or residual solvents. Always report solvent history and drying conditions .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer: Process Optimization :

  • Flow Chemistry : Use continuous flow reactors to control exothermic reactions (e.g., ethylene oxide addition) and improve scalability .
  • Catalysis : Screen palladium or copper catalysts for coupling steps to reduce side products.
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy for real-time tracking of intermediate formation.

Q. Case Study :

  • reports >80% yield for similar chloroethylamine derivatives using optimized stoichiometry (1:1.2 molar ratio of naphthol to chloroethanol) .

Q. How can researchers investigate the compound’s stability under physiological conditions?

Methodological Answer: Stability Protocol :

pH Stability : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Analyze degradation via HPLC .

Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (typically >200°C for hydrochloride salts).

Light Sensitivity : Store samples under UV/visible light (300–800 nm) and compare stability with dark controls.

Q. Mitigation Strategies :

  • Lyophilization enhances long-term storage stability. Use amber vials to prevent photodegradation .

Q. What mechanistic studies elucidate its potential biological activity?

Methodological Answer: Experimental Design :

Receptor Binding Assays : Screen against GPCRs (e.g., adrenergic or serotonin receptors) using radioligand displacement (e.g., [³H]-DHA for β-adrenergic receptors) .

Molecular Docking : Model interactions with receptor active sites (e.g., AutoDock Vina) focusing on the methoxyethyl group’s H-bonding potential.

In Vitro Functional Assays : Measure cAMP production in HEK293 cells transfected with target receptors.

Q. Hypothesis :

  • The naphthyloxy group may confer lipophilicity, enhancing blood-brain barrier penetration, as seen in structurally related compounds () .

Q. How should researchers address discrepancies in reported melting points?

Methodological Answer: Root-Cause Analysis :

Purity Verification : Reanalyze samples via DSC (heating rate 10°C/min) and compare with literature.

Polymorph Screening : Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate polymorphs.

Inter-Laboratory Calibration : Cross-validate melting points using certified reference materials (e.g., USP standards in ) .

Q. Example :

  • If one study reports 180–182°C and another 175–178°C, differences may stem from residual solvents or polymorphic forms.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride
Reactant of Route 2
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(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride

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